molecular formula C18H16FNO4S B11235503 methyl 4-(2,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

methyl 4-(2,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B11235503
M. Wt: 361.4 g/mol
InChI Key: AFVXBOYOENLEQC-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a fluorinated aromatic system. Benzothiazines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazine core. Common synthetic routes include:

    Cyclization Reactions: The formation of the benzothiazine ring can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and substituted aromatic aldehydes.

    Fluorination: Introduction of the fluorine atom is usually carried out using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Methyl 4-(2,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,5-dimethylphenyl)-6-chloro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(2,5-dimethylphenyl)-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl 4-(2,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its chloro and bromo analogs.

Properties

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 4-(2,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C18H16FNO4S/c1-11-4-5-12(2)14(8-11)20-10-17(18(21)24-3)25(22,23)16-7-6-13(19)9-15(16)20/h4-10H,1-3H3

InChI Key

AFVXBOYOENLEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC

Origin of Product

United States

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